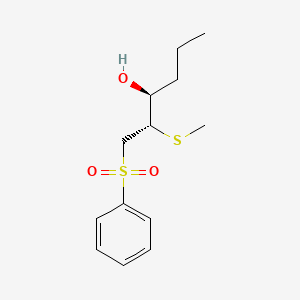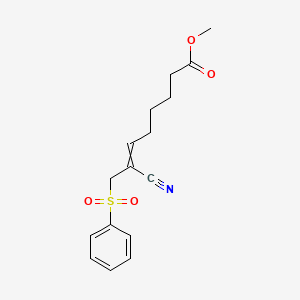
Methyl 8-(benzenesulfonyl)-7-cyanooct-6-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 8-(benzenesulfonyl)-7-cyanooct-6-enoate is an organic compound that features a benzenesulfonyl group, a cyano group, and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-(benzenesulfonyl)-7-cyanooct-6-enoate typically involves the following steps:
Formation of the Benzenesulfonyl Intermediate: This step involves the reaction of benzenesulfonyl chloride with an appropriate nucleophile, such as an amine or alcohol, under basic conditions to form the benzenesulfonyl intermediate.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyano donor, such as sodium cyanide or potassium cyanide.
Esterification: The final step involves the esterification of the intermediate with methanol in the presence of an acid catalyst to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to high-purity products suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 8-(benzenesulfonyl)-7-cyanooct-6-enoate undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, basic or neutral conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Sulfonamides, sulfonate esters.
Aplicaciones Científicas De Investigación
Methyl 8-(benzenesulfonyl)-7-cyanooct-6-enoate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Methyl 8-(benzenesulfonyl)-7-cyanooct-6-enoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Pathways Involved: The cyano group and benzenesulfonyl moiety can participate in various biochemical reactions, affecting cellular processes such as signal transduction and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonic Acid Derivatives: Compounds such as benzenesulfonamide and benzenesulfonyl chloride share similar structural features and reactivity.
Cyano-Substituted Esters: Compounds like methyl cyanoacetate and ethyl cyanoacetate have similar functional groups and are used in similar synthetic applications.
Uniqueness
Methyl 8-(benzenesulfonyl)-7-cyanooct-6-enoate is unique due to the combination of its functional groups, which allows for diverse reactivity and potential applications in various fields. The presence of both the benzenesulfonyl and cyano groups provides a versatile platform for further chemical modifications and biological investigations.
Propiedades
Número CAS |
646066-83-3 |
|---|---|
Fórmula molecular |
C16H19NO4S |
Peso molecular |
321.4 g/mol |
Nombre IUPAC |
methyl 8-(benzenesulfonyl)-7-cyanooct-6-enoate |
InChI |
InChI=1S/C16H19NO4S/c1-21-16(18)11-7-2-4-8-14(12-17)13-22(19,20)15-9-5-3-6-10-15/h3,5-6,8-10H,2,4,7,11,13H2,1H3 |
Clave InChI |
GPZGFKFBYZPUNH-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCCCC=C(CS(=O)(=O)C1=CC=CC=C1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



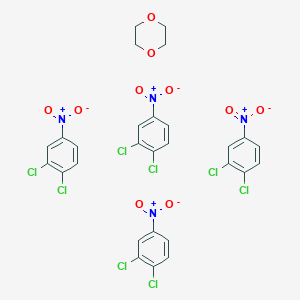
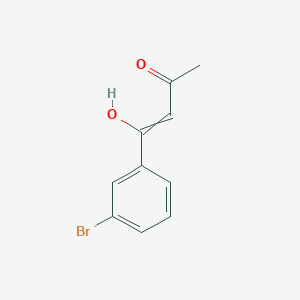

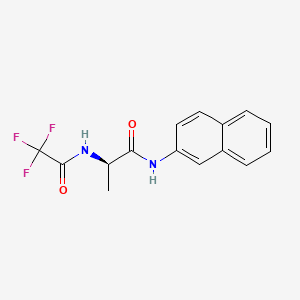
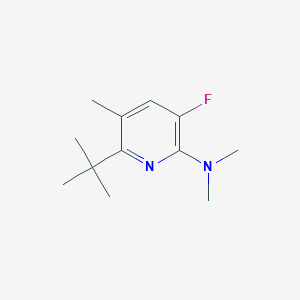
![4-[4-(1-Aminoethyl)-2-cyclopropylpyrimidin-5-yl]benzonitrile](/img/structure/B12609020.png)
![3,3'-[(6-Hydroxyhexyl)azanediyl]bis(N-dodecylpropanamide) (non-preferred name)](/img/structure/B12609033.png)
![Trimethyl[(naphthalen-2-yl)(trimethylsilyl)methoxy]silane](/img/structure/B12609034.png)
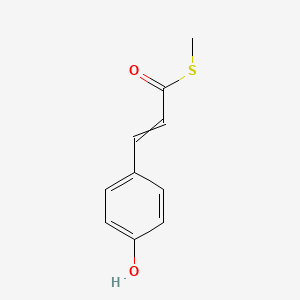
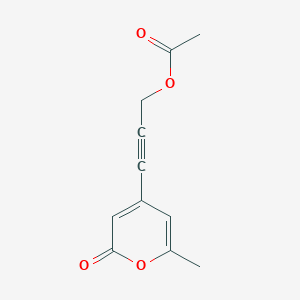
![N-[(Bicyclo[3.1.1]heptan-2-yl)methyl]-N'-(7-hydroxynaphthalen-1-yl)urea](/img/structure/B12609053.png)

